Nifedipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble

Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17

In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C

1.77e-02 g/L

Synonyms

Canonical SMILES

Anal Fissure Treatment:

Chronic anal fissures are a painful condition caused by tears in the anal sphincter. Nifedipine, as a calcium channel blocker, can help relax the sphincter, promoting healing. Studies have shown promising results. A single-blind randomized trial demonstrated significantly higher healing rates (70%) in patients treated with topical nifedipine compared to the control group (12%) after four weeks [].

Potential Benefits for Bone Health:

While some calcium channel blockers might be linked to an increased risk of osteoporosis, nifedipine seems to have a different effect. Research suggests it might possess protective qualities. A retrospective cohort study observed a potential association between nifedipine use and a lower risk of developing osteoporosis compared to other calcium channel blockers []. More research is needed to confirm these findings.

Investigation in Pre-eclampsia Management:

Other Areas of Exploration:

Scientific research continues to explore nifedipine's potential applications in various fields. Some ongoing investigations include:

- Understanding nifedipine's role in heart failure treatment.

- Examining its effects on migraine headaches.

- Studying its potential impact on certain neurological disorders.

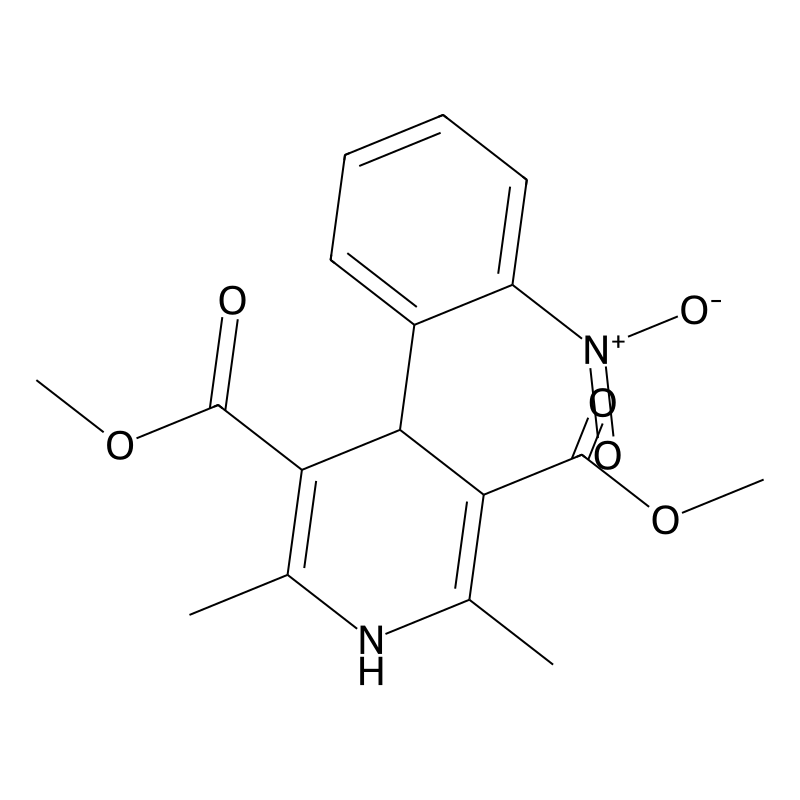

Nifedipine is classified as a dihydropyridine calcium channel blocker. Its chemical formula is C₁₇H₁₈N₂O₆, with a molar mass of 346.339 g/mol. The compound functions by inhibiting the influx of calcium ions through voltage-dependent L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure . It is available in both immediate-release and extended-release formulations, allowing for flexible dosing based on patient needs .

Nifedipine acts as a calcium channel blocker. It binds to L-type calcium channels in the smooth muscle cells of blood vessels, preventing calcium ions from entering the cells []. This relaxation of smooth muscle cells leads to vasodilation (widening of blood vessels). By lowering peripheral vascular resistance, nifedipine allows the heart to pump blood more efficiently, thereby reducing blood pressure and alleviating chest pain associated with angina.

Nifedipine undergoes various metabolic transformations in the body. The primary metabolic pathway involves cytochrome P450 3A4, converting nifedipine into several metabolites, including 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and 2-hydroxymethyl-pyridine carboxylic acid . The elimination of nifedipine occurs mainly through urine (60-80%) as inactive metabolites .

The primary biological activity of nifedipine is its ability to relax vascular smooth muscle. This mechanism reduces peripheral vascular resistance and increases coronary blood flow, effectively lowering systemic blood pressure and alleviating angina symptoms . Nifedipine also exhibits some antagonistic activity against mineralocorticoid receptors, which may contribute to its therapeutic effects .

Nifedipine can be synthesized through various chemical pathways. One common method involves the reaction of 2,6-dimethyl-4-hydroxy-pyridine-3-carboxylic acid with ethyl chloroacetate to form the corresponding ester, followed by nitration and subsequent cyclization to yield the final product . This multi-step synthesis highlights the complexity involved in producing nifedipine.

Nifedipine is primarily used for:

- Hypertension: It effectively lowers blood pressure in patients with high blood pressure.

- Angina Pectoris: It alleviates chest pain associated with angina by improving blood flow to the heart.

- Raynaud's Phenomenon: Nifedipine can help manage symptoms related to this condition by promoting vasodilation.

- Preterm Labor: In some cases, it is used to delay labor by relaxing uterine muscles .

Nifedipine has several notable interactions:

- Grapefruit Juice: Consumption can increase nifedipine levels in the bloodstream, enhancing side effects .

- Other Medications: Drugs like St. John's Wort and cimetidine can affect the metabolism of nifedipine, potentially leading to altered efficacy or increased side effects .

- Alcohol: Alcohol consumption may exacerbate side effects such as dizziness or hypotension .

Several compounds share similarities with nifedipine in terms of their pharmacological effects as calcium channel blockers. Below is a comparison highlighting their uniqueness:

| Compound | Class | Unique Features |

|---|---|---|

| Amlodipine | Dihydropyridine | Longer half-life; once-daily dosing |

| Diltiazem | Benzothiazepine | Non-dihydropyridine; also affects heart rate |

| Verapamil | Phenylalkylamine | Primarily affects cardiac muscle; used for arrhythmias |

Nifedipine's unique profile lies in its rapid onset of action and specific use cases such as Prinzmetal angina and preterm labor management .

X-ray Diffraction Analysis of Polymorphic Forms

Nifedipine exhibits complex polymorphism, with at least three crystalline forms (α, β, and γ) and metastable intermediates. X-ray diffraction (XRD) studies reveal distinct lattice parameters for these polymorphs:

- α-form: Monoclinic system (space group P2~1~/c) with unit cell dimensions a = 14.23 Å, b = 7.45 Å, c = 15.68 Å, and β = 90.3°. This stable form features a herringbone molecular arrangement stabilized by C–H···O hydrogen bonds.

- β-form: Triclinic system (space group P-1) with a = 7.32 Å, b = 10.15 Å, c = 14.76 Å, α = 89.5°, β = 84.2°, γ = 75.6°. Metastable β-nifedipine shows orthogonal molecular packing with weaker van der Waals interactions, explaining its higher solubility.

- Form C: A transient metastable polymorph (space group P1) identified via synchrotron powder XRD, exhibiting a unique orthogonal molecular alignment distinct from α and β forms.

Differential scanning calorimetry (DSC) coupled with variable-temperature XRD demonstrates reversible solid-state transitions between β → α forms at 60–65°C.

Comparative Conformational Analysis of Dihydropyridine Ring System

The 1,4-dihydropyridine (DHP) core adopts a boat conformation in all polymorphs, with C4 puckering amplitudes varying between 0.32–0.41 Å. Key conformational differences arise from:

- Nitro group orientation: In α-nifedipine, the 2-nitrophenyl substituent forms a 85° dihedral angle with the DHP plane, while β-form exhibits a 72° angle, enhancing π-stacking interactions.

- Ester carbonyl alignment: Methyl ester groups in α-nifedipine adopt a synperiplanar arrangement (torsion angle = 12°), whereas β-form shows antiperiplanar geometry (torsion angle = 168°).

- Hydrogen bonding networks: α-form utilizes C8–H···O2 (2.68 Å) and C10–H···O6 (2.71 Å) interactions, absent in metastable polymorphs.

These conformational variations directly influence dissolution kinetics, with β-form showing 2.3× faster intrinsic dissolution than α-nifedipine.

Synthetic Methodologies and Reaction Mechanisms

Hantzsch Dihydropyridine Synthesis Optimization

The classical Hantzsch reaction employs:

- Reactants: 2-nitrobenzaldehyde (1 eq), methyl acetoacetate (2 eq), ammonium acetate (1.2 eq)

- Conditions: Ethanol reflux (78°C, 4–6 hr), yielding 60–68% crude product.

Modern optimizations include:

Mechanistic studies using ^13^C NMR reveal a Knoevenagel-condensation pathway, where the enamine intermediate (from methyl acetoacetate and NH~3~) reacts with the chalcone derivative.

Continuous Flow Microreactor-Based Synthesis Protocols

Microreactor systems enhance nifedipine synthesis through:

- Precision thermal control: 150°C in 10 mL reactor (residence time = 60 min) achieves 98% conversion vs. 78% in batch.

- Scalability: A 3-stage continuous system produces 25.6 g/hr (2,880 daily doses) with 71% isolated yield.

- In-line analytics: Raman spectroscopy monitors enolization (1,650 cm^−1^) and cyclization (1,210 cm^−1^) in real-time.

Key parameters for flow synthesis:

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 140–160°C | ↑10°C → +12% yield |

| Pressure | 8–12 bar | Prevents cavitation |

| Molar ratio | 1:2.1:1.1 (Ald:β-keto:NH~3~) | Minimizes dimerization |

Impurity Profiling and Structural Elucidation of Byproducts

LC-MS/MS analysis identifies seven major impurities in commercial nifedipine:

UHPLC-Orbitrap HRMS (resolution = 35,000 FWHM) coupled with PRM mode achieves 0.2 ng/mL LOQ for genotoxic impurities. XRD pattern fitting (Rietveld method) quantifies polymorphic impurities, detecting 0.8% β-form in α-nifedipine APIs.

Nifedipine exhibits remarkable polymorphic diversity, with at least six distinct crystalline forms identified through extensive crystallographic investigations [1] [2]. The thermodynamic hierarchy of these polymorphs has been established through systematic thermal analysis and phase transition studies, revealing a complex landscape of metastable and stable forms with distinct temperature-dependent stability regions.

The stable alpha polymorph crystallizes in the P21/c space group and maintains thermodynamic stability across all temperature ranges, with a characteristic melting point of 173°C [1] [2]. This form exhibits parallel head-tail molecular packing arrangements that optimize intermolecular interactions and minimize lattice energy. In contrast, the metastable beta form demonstrates P-1 space group symmetry with parallel head-head molecular configurations, exhibiting a lower melting point of 161°C and limited stability below 110°C [1] [3].

The metastable beta prime form represents a structural modification of the beta polymorph, maintaining the P-1 space group while exhibiting modified molecular packing arrangements [1] [4]. This form demonstrates stability below 110°C and serves as an intermediate in the beta to alpha transformation pathway. The gamma polymorph exhibits unique molecular packing characteristics with stability limited to temperatures below 75°C, while the delta form represents the most recently discovered polymorph, identified through pseudoseeding techniques [5].

Form C represents a structurally distinct metastable polymorph characterized by orthogonal molecular alignment within the unit cell [2]. This form crystallizes in the P-1 space group with cell parameters a=9.8698 Å, b=13.8935 Å, c=14.2862 Å, and angles α=61.225°, β=79.824°, γ=81.764° [2]. The molecular packing in Form C differs significantly from the stable modification, with pyridine groups forming an angle of 89.13° and nitrophenyl groups slightly misaligned at 83.17° [2].

Metastable Polymorph Nucleation Kinetics

The nucleation behavior of metastable nifedipine polymorphs follows classical nucleation theory with significant deviations attributed to polymorphic competition and interfacial energy considerations [1] [6]. Crystallization from the supercooled liquid state demonstrates preferential nucleation of the metastable beta prime form at temperatures below 110°C, followed by subsequent transformation to the thermodynamically stable alpha form during isothermal conditions [1] [6].

The nucleation kinetics exhibit strong temperature dependence, with induction times ranging from 480 minutes at 60°C to 1.5 minutes at 140°C [1] [6]. The nucleation rate follows Arrhenius behavior with activation energies varying from 125 kJ/mol at lower temperatures to 108 kJ/mol at elevated temperatures [1]. This temperature-dependent activation energy reflects the changing dominance of nucleation versus growth mechanisms across the crystallization temperature range.

The solid-liquid interfacial surface tension has been estimated at σSL = 0.015 J/m² through crystallization kinetics modeling, demonstrating consistency with values obtained from melting point depression measurements [1] [6]. This interfacial tension parameter critically influences the nucleation barrier height and determines the relative stability of different polymorphic nuclei under varying thermodynamic conditions.

Metastable polymorph nucleation demonstrates significant dependence on cooling rate and thermal history. Critical cooling rates required to prevent crystallization vary from 17.5°C/min for pure amorphous nifedipine to values as low as 0.005°C/min when stabilized with appropriate polymeric additives [7] [8]. These dramatic reductions in critical cooling rates reflect the ability of polymeric stabilizers to modify nucleation kinetics through molecular interactions and mobility restrictions.

Temperature-Dependent Phase Transformation Pathways

The phase transformation pathways of nifedipine polymorphs exhibit complex temperature-dependent behavior characterized by sequential transformation cascades and enantiotropic relationships [1] [3] [4]. Below 110°C, the transformation pathway follows the sequence: amorphous → beta prime → alpha, with the beta prime form serving as a kinetic intermediate [1] [4]. Above 110°C, direct transformation from amorphous to alpha occurs without intermediate polymorph formation [1].

The beta to beta prime transformation represents an enantiotropic relationship with a transition temperature near 75°C [4]. This transformation involves minimal molecular rearrangement but significant changes in crystal packing efficiency and stability. The activation energy for this transformation has been measured at 100-125 kJ/mol, consistent with the energy required for molecular reorganization within the crystal lattice [4].

Temperature-dependent phase transformation kinetics demonstrate that the beta prime to alpha conversion follows first-order kinetics with rate constants varying from 0.0012 min⁻¹ at 70°C to 0.1152 min⁻¹ at 120°C [1]. The transformation rate exhibits Arrhenius temperature dependence with an apparent activation energy of 118 kJ/mol [1]. This value reflects the energy barrier for molecular rearrangement from the metastable beta prime packing to the stable alpha configuration.

The thermal characterization of phase transformations reveals distinct endothermic and exothermic events corresponding to different transformation steps [3] [4]. The beta prime to alpha transformation produces an exothermic signal with enthalpy change of approximately 2.5 kJ/mol, reflecting the energy difference between the two polymorphic forms [4]. This transformation enthalpy provides quantitative insight into the thermodynamic driving force for polymorph conversion.

Crystallization Mechanism Elucidation

The crystallization mechanism of nifedipine from the amorphous state involves complex nucleation and growth processes that have been elucidated through combined experimental and theoretical approaches [1] [6] [9]. The crystallization process demonstrates heterogeneous nucleation behavior with significant contributions from both bulk and surface nucleation mechanisms, particularly evident in the particle size-dependent crystallization kinetics observed in amorphous powders [3] [4].

The overall crystallization process exhibits characteristic sigmoidal kinetics with distinct phases: initial nucleation with slow transformation rates, rapid intermediate growth with high transformation rates, and final completion with decreasing rates due to impingement and depletion effects [1] [9]. This behavior is consistent with the Johnson-Mehl-Avrami kinetic framework, although deviations occur due to polymorphic competition and temperature-dependent mechanism changes.

Surface-mediated crystallization plays a crucial role in amorphous nifedipine stability, with crystallization rates increasing dramatically with decreasing particle size [3] [4]. This size dependence reflects the increased surface area to volume ratio and the presence of mechanically induced defects that serve as heterogeneous nucleation sites. The activation energy for surface crystallization (100-125 kJ/mol) is lower than bulk crystallization, indicating preferential crystal growth at particle surfaces [4].

The crystallization mechanism exhibits temperature-dependent transitions between nucleation-controlled and growth-controlled regimes [1] [6]. Below 90°C, nucleation dominates with Avrami exponents near 4.0, while above 100°C, growth processes become rate-limiting with Avrami exponents approaching 3.0 [1]. This mechanistic transition reflects the different temperature dependencies of nucleation and growth rates and their relative contributions to overall crystallization kinetics.

Johnson-Mehl-Avrami Kinetic Modeling

The Johnson-Mehl-Avrami equation provides an effective framework for modeling nifedipine crystallization kinetics across a wide temperature range [1] [6] [9]. The isothermal crystallization data demonstrate excellent fit to the JMA equation: α(t) = 1 - exp(-kt^n), where α represents the crystalline fraction, t is time, k is the rate constant, and n is the Avrami exponent [1] [9].

The Avrami exponent demonstrates systematic temperature dependence, decreasing from 4.0 at 70°C to 3.0 at 120°C [1]. This variation reflects the changing dominance of nucleation versus growth mechanisms with temperature. Values near 4.0 indicate three-dimensional growth from a constant nucleation rate, while values approaching 3.0 suggest three-dimensional growth from a decreasing nucleation rate or growth-controlled kinetics [9].

The rate constant k exhibits strong temperature dependence following Arrhenius behavior: k = k₀ exp(-Ea/RT), where k₀ is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is absolute temperature [1] [9]. The activation energy values range from 125 kJ/mol at lower temperatures to 108 kJ/mol at higher temperatures, reflecting the changing energy barriers for nucleation and growth processes [1].

The JMA kinetic parameters demonstrate excellent correlation with independent measurements from rheological studies, validating the applicability of this modeling approach [1] [6]. Both differential scanning calorimetry and rheological measurements yield similar rate constants and Avrami exponents, confirming the fundamental nature of the crystallization mechanism across different measurement techniques.

Model refinements incorporating temperature-dependent activation energies and mechanism transitions provide improved fits to experimental data across extended temperature ranges [1] [9]. The model successfully predicts crystallization behavior under non-isothermal conditions and provides quantitative predictions for practical storage and processing conditions.

Time-Temperature-Transformation (TTT) Diagram Construction

The construction of time-temperature-transformation diagrams for nifedipine provides comprehensive mapping of crystallization behavior across temperature and time domains [1] [6] [7]. The TTT diagram reveals characteristic C-shaped curves with minimum crystallization times occurring at intermediate temperatures, reflecting the competition between thermodynamic driving force and kinetic mobility [1] [6].

The crystallization onset curve demonstrates minimum times of approximately 2 minutes at 140°C, increasing to 520 minutes at 60°C [1]. This temperature dependence reflects the balance between nucleation rate, which increases with undercooling, and molecular mobility, which decreases with temperature. The crystallization completion curve follows similar trends but with extended times, ranging from 15 minutes at 140°C to 1200 minutes at 60°C [1].

The TTT diagram construction incorporates both nucleation and growth rate data obtained from isothermal crystallization experiments [1] [6]. The nose of the TTT curve occurs at approximately 100°C, representing the temperature at which crystallization kinetics are most rapid. This temperature corresponds to the optimal balance between thermodynamic driving force and molecular mobility for crystallization [1].

Polymorphic selection within the TTT diagram demonstrates temperature-dependent preferences, with beta prime formation dominating below 110°C and alpha formation occurring above this temperature [1]. This polymorphic transition temperature represents a critical point where the relative nucleation rates of different polymorphs become comparable, leading to competitive crystallization behavior.

The TTT diagram provides practical guidance for processing and storage conditions, defining safe operating windows where crystallization can be avoided [1] [6]. Critical cooling rates derived from the TTT diagram range from 17.5°C/min for pure amorphous nifedipine to significantly lower values when polymer stabilizers are incorporated [7] [8].

Nanoscale Phase Separation Phenomena

Nanoscale phase separation in nifedipine systems represents a critical phenomenon that influences both crystallization behavior and pharmaceutical performance [10] [11] [12]. These phase separation events occur in polymer-stabilized supersaturated solutions and amorphous solid dispersions, leading to the formation of drug-rich nanodroplets that exhibit distinct physicochemical properties compared to molecularly dispersed systems [10] [11].

The phase separation process involves liquid-liquid demixing that creates drug-rich and polymer-rich phases with different compositions and properties [10] [11]. In supersaturated nifedipine solutions containing hypromellose derivatives, phase separation occurs through spinodal decomposition mechanisms, resulting in nanodroplets with sizes ranging from 50-200 nm depending on polymer type and concentration [10]. These nanodroplets represent metastable liquid phases that can subsequently crystallize or remain kinetically trapped depending on stabilization conditions.

The thermodynamic driving force for phase separation arises from the limited miscibility between nifedipine and polymeric stabilizers at high drug concentrations [10] [11]. The phase behavior follows classical liquid-liquid equilibrium principles, with upper critical solution temperatures determining the onset of phase separation. The phase separation temperature varies from 35°C for poly(acrylic acid) systems to 72°C for hydroxypropyl methylcellulose systems [10].

Nanoscale phase separation significantly impacts crystallization kinetics by creating localized high-concentration regions that serve as crystallization nuclei [10] [11]. The drug-rich nanodroplets exhibit enhanced molecular mobility compared to the continuous phase, leading to accelerated crystallization rates within these regions. However, polymer partitioning into the nanodroplets can provide stabilization through mobility reduction and crystallization inhibition [10].

Polymer-Stabilized Supersaturated Systems

Polymer-stabilized supersaturated nifedipine systems demonstrate complex behavior involving simultaneous supersaturation maintenance and phase separation phenomena [10] [13] [14]. The stabilization mechanism depends on polymer type, concentration, and molecular interactions, with different polymers exhibiting varying degrees of effectiveness in preventing crystallization from supersaturated solutions [10] [13].

Hypromellose acetate succinate demonstrates exceptional stabilization capability, maintaining nifedipine supersaturation for extended periods through multiple mechanisms [10]. The polymer exhibits pH-dependent behavior, with enhanced stabilization at acidic conditions due to reduced polymer aqueous solubility and increased partitioning into drug-rich phases [10]. The stabilization effectiveness correlates with polymer distribution into nifedipine-rich nanodroplets, where it functions as a crystallization inhibitor [10].

Polyvinylpyrrolidone systems exhibit stabilization through hydrogen bonding interactions between the polymer carbonyl groups and nifedipine hydrogen bond donors [15] [13]. The strength of these interactions depends on polymer molecular weight and concentration, with higher molecular weight polymers providing enhanced stabilization through increased interaction sites and reduced molecular mobility [15]. The stabilization mechanism involves both thermodynamic interactions and kinetic effects related to molecular mobility reduction [15].

The supersaturation maintenance in polymer-stabilized systems involves complex equilibria between dissolved drug, polymer-bound drug, and phase-separated drug-rich regions [10] [13]. Nuclear magnetic resonance studies reveal that polymer distribution into drug-rich phases directly correlates with stabilization effectiveness, with hydrophobic polymers showing enhanced partitioning and improved crystallization inhibition [10]. The distribution behavior depends on polymer-drug interaction strength and relative hydrophobicity [10].

Critical cooling rates for polymer-stabilized systems demonstrate dramatic reductions compared to pure amorphous nifedipine, with values ranging from 0.005°C/min for poly(acrylic acid) systems to 0.2°C/min for hydroxypropyl methylcellulose systems [7] [8]. These reductions reflect the enhanced stability provided by polymer-drug interactions and the modified crystallization kinetics in the presence of polymeric stabilizers [7].

Molecular Mobility Studies Using Relaxation NMR

Nuclear magnetic resonance relaxation studies provide detailed insights into molecular mobility in nifedipine-polymer systems and its relationship to crystallization behavior [15] [16] [17]. Solid-state NMR relaxation measurements, particularly ¹³C spin-lattice relaxation times (T₁) and ¹H spin-spin relaxation times (T₁ρ), reveal localized molecular motion and miscibility characteristics in amorphous solid dispersions [15] [16].

The ¹³C T₁ relaxation times demonstrate systematic changes with polymer concentration and type, indicating modifications in molecular mobility upon polymer incorporation [15] [17]. In nifedipine-polyvinylpyrrolidone systems, the T₁ values of drug carbons increase with polymer content, reflecting reduced molecular mobility due to hydrogen bonding interactions [15]. The magnitude of T₁ changes correlates with interaction strength, with stronger interactions producing more significant mobility reductions [15].

The ¹H T₁ρ measurements provide information about intermediate-timescale molecular motions and phase behavior in solid dispersions [16]. These measurements reveal that miscible nifedipine-polymer systems exhibit uniform relaxation behavior, while phase-separated systems show heterogeneous relaxation characteristics [16]. The domain size of miscible systems has been estimated at less than 4.5 nm based on relaxation time uniformity [16].

Variable-temperature NMR relaxation studies reveal critical temperature behavior approximately 20°C below the glass transition temperature, indicating increased molecular mobility above this threshold [16]. This temperature represents a critical point where crystallization kinetics become significantly enhanced due to increased molecular motion. The relationship between relaxation behavior and crystallization onset provides quantitative structure-property relationships for stability prediction [16].

The molecular mobility characteristics measured by NMR relaxation demonstrate direct correlations with crystallization kinetics and stability [15] [16]. Systems with longer relaxation times, indicating reduced molecular mobility, exhibit enhanced stability against crystallization. The quantitative relationship between relaxation parameters and crystallization onset times provides a predictive framework for rational formulation design [15] [16].

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.2 (LogP)

log Kow = 2.20

2

Decomposition

Appearance

Melting Point

172-174 °C

172 - 174 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (97.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (35.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Nifedipine extended-release tablets are indicated for the management of vasospastic angina confirmed by any of the following criteria: 1) classical pattern of angina at rest accompanied by ST segment elevation, 2) angina or coronary artery spasm provoked by ergonovine, or 3) angiographically demonstrated coronary artery spasm. In those patients who have had angiography, the presence of significant fixed obstructive disease is not incompatible with the diagnosis of vasospastic angina, provided that the above criteria are satisfied. Nifedipine extended-release may also be used where the clinical presentation suggests a possible vasospastic component but where vasospasm has not been confirmed, eg, where pain has a variable threshold on exertion or in unstable angina where electrocardiographic findings are compatible with intermittent vasospasm, or when angina is refractory to nitrates and/or adequate doses of beta blockers. /Included in US product label/

Nifedipine extended-release tablets are indicated for the management of chronic stable angina (effort-associated angina) without evidence of vasospasm in patients who remain symptomatic despite adequate doses of beta blockers and/or organic nitrates or who cannot tolerate those agents. /Included in US product label/

Nifedipine extended-release tablets (ADALAT CC) is indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive agents. /Included in US product label/

Pharmacology

Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)

MeSH Pharmacological Classification

ATC Code

C08 - Calcium channel blockers

C08C - Selective calcium channel blockers with mainly vascular effects

C08CA - Dihydropyridine derivatives

C08CA05 - Nifedipine

Mechanism of Action

The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries.

Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate

Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate

Methyl 3-aminobut-2-enoate

Other CAS

Absorption Distribution and Excretion

Nifedipine is 60-80% recovered in the urine as inactive water soluble metabolites, and the rest is eliminated in the feces as metabolites.

The steady state volume of distribution of nifedipine is 0.62-0.77L/kg and the volume of distribution of the central compartment is 0.25-0.29L/kg.

The total body clearance of nifedipine is 450-700mL/min.

Approximately 90% of an oral dose of nifedipine is rapidly absorbed from the GI tract following oral administration of the drug as conventional capsules. Only about 45-75% of an oral dose as conventional capsules reaches systemic circulation as unchanged drug since nifedipine is metabolized on first pass through the liver. Peak serum concentrations usually are reached within 0.5-2 hours after oral administration as conventional capsules. Food appears to decrease the rate but not the extent of absorption of nifedipine as conventional capsules.

Plasma drug concentrations rise at a gradual, controlled rate after a nifedipine extended-release tablet dose and reach a plateau at approximately six hours after the first dose. For subsequent doses, relatively constant plasma concentrations at this plateau are maintained with minimal fluctuations over the 24-hour dosing interval. About a four-fold higher fluctuation index (ratio of peak to trough plasma concentration) was observed with the conventional immediate-release nifedipine capsule at t.i.d. dosing than with once daily nifedipine extended-release tablet.

At steady-state the bioavailability of the nifedipine extended-release tablet is 86% relative to immediate-release nifedipine capsules. Administration of the nifedipine extended-release tablet in the presence of food slightly alters the early rate of drug absorption, but does not influence the extent of drug bioavailability. Markedly reduced GI retention time over prolonged periods (ie, short bowel syndrome), however, may influence the pharmacokinetic profile of the drug which could potentially result in lower plasma concentrations.

The manufacturer states that relative oral bioavailability differs little if conventional nifedipine capsules are swallowed intact, bitten and swallowed, or bitten and held sublingually. However, some data indicate that the rate and extent of absorption of nifedipine following sublingual administration may be decreased substantially. Oral bioavailability of nifedipine may be increased up to twofold in patients with liver cirrhosis.

For more Absorption, Distribution and Excretion (Complete) data for Nifedipine (10 total), please visit the HSDB record page.

Metabolism Metabolites

The drug is extensively metabolized in the liver (to highly water-soluble, inactive metabolites) by the cytochrome P-450 microsomal enzyme system, including CYP3A.

Nifedipine has known human metabolites that include Oxidized nifedipine.

Wikipedia

Ivermectin

Drug Warnings

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), which compared long-term therapy with an ACE inhibitor (lisinopril) or dihydropyridine-derivative calcium-channel blocker (amlodipine) revealed no difference in the primary outcome of combined fatal coronary heart disease or nonfatal myocardial infarction among these therapies.

Serious adverse reactions requiring discontinuance of nifedipine therapy or dosage adjustment are relatively rare. An increase in the frequency, intensity, and duration of angina, possibly resulting from hypotension, has occurred rarely during initiation of nifedipine therapy. Additional serious adverse effects including myocardial infarction, congestive heart failure or pulmonary edema, and ventricular arrhythmia or conduction defects have reportedly occurred in 4%, 2%, and less than 0.5% of patients receiving conventional nifedipine capsules, respectively, but these have not been directly attributed to the drug.

Rarely, patients, usually receiving a beta blocker, have developed heart failure after beginning nifedipine. Patients with tight aortic stenosis may be at greater risk for such an event, as the unloading effect of nifedipine would be expected to be of less benefit to those patients, owing to their fixed impedance to flow across the aortic valve.

For more Drug Warnings (Complete) data for Nifedipine (32 total), please visit the HSDB record page.

Biological Half Life

In patients with normal renal and hepatic function, the plasma half-life of nifedipine is about 2 hours when administered as conventional capsules, and about 7 hours when administered as extended-release tablets (Adalat CC).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: Bossert, Vater, ZA 6801482; eidem, US 3485847 (1968, 1969 both to Bayer)

Analytic Laboratory Methods

Analyte: nifedipine; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: nifedipine; matrix: chemical identification; procedure: retention time of the major peak of the chromatogram with comparison to standards

Analyte: nifedipine; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 235 nm and comparison to standards

For more Analytic Laboratory Methods (Complete) data for Nifedipine (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: nifedipine; matrix: pharmaceutical preparation (capsule): procedure: liquid chromatography with ultraviolet detection at 265 nm and comparison to standards (chemical purity)

Analyte: nifedipine; matrix: pharmaceutical preparation (capsule); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)

Analyte: nifedipine; matrix: pharmaceutical preparation (extended-release tablet); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)

For more Clinical Laboratory Methods (Complete) data for Nifedipine (9 total), please visit the HSDB record page.

Storage Conditions

Interactions

Pre-treatment of healthy volunteers with 30 mg or 90 mg t.i.d. diltiazem p.o. increased the AUC of nifedipine after a single dose of 20 mg nifedipine by factors of 2.2 and 3.1, respectively. The corresponding Cmax values of nifedipine increased by factors of 2.0 and 1.7, respectively. Caution should be exercised when co-administering diltiazem and nifedipine and a reduction of the dose of nifedipine should be considered.

Verapamil, a CYP3A inhibitor, can inhibit the metabolism of nifedipine and increase the exposure to nifedipine during concomitant therapy. Blood pressure should be monitored and reduction of the dose of nifedipine considered.

In healthy volunteers receiving single dose of 20 mg nifedipine ER and benazepril 10 mg, the plasma concentrations of benazeprilat and nifedipine in the presence and absence of each other were not statistically significantly different. A hypotensive effect was only seen after co-administration of the two drugs. The tachycardic effect of nifedipine was attenuated in the presence of benazepril.

For more Interactions (Complete) data for Nifedipine (22 total), please visit the HSDB record page.

Dates

Stability of Compounded Topical Nifedipine in Cream, Gel, and Ointment Bases

Arezou Teimouri, Pollen Yeung, Remigius U AguPMID: 34297697 DOI:

Abstract

The objective of this study was to investigate the stability of compounded nifedipine cream in gel and ointment formulations dispensed in white plastic and glass amber jars. Extemporaneously compounded nifedipine cream (Glaxal Base), gel (K-Y Jelly), and ointment (Aquaphor) in white plastic and glass amber jars were stored at 4°C, 23°C, and 40°C. We determined potency on days 0, 7, 14, 30, 60, and 90, and subsequently assigned beyond-use-dates based on United States Pharmacopeia recommendations, organoleptic properties, and pH changes. Nifedipine potency in cream and ointment stored in white plastic jars was within ±10% of initial for 90 days (excluding day 14 for cream). In glass amber jars, potency was outside the acceptable range by day 14 at 23°C but within range for 90 days at 4°C (excluding day 30). Nifedipine potency was maintained for 90 days in both jars at 23°C and 4°C (excluding day 30) and in white plastic jars at 40°C, but 60 days stored in glass amber jars. The pH of formulations was stable with changes of less than 1-unit pH. At 40°C, a significant decrease in apparent viscosity of cream was evident on day 90. There was a decrease in apparent viscosity and phase separation of the ointment at 40°C and an increase in apparent viscosity (difficult to mix) at 4°C on day 14 onwards. Significant organoleptic changes were observed by day 7 at 40°C (decrease in apparent viscosity and abnormal odor by day 90), day 30 at 4°C (thicker consistency), and day 90 at 23°C (abnormal odor). Storage in white plastic jars at 23°C is recommended for compounded topical nifedipine cream and ointment (for 90 days), and for gel (60 days).Coronary hypercontractility to acidosis owes to the greater activity of TMEM16A/ANO1 in the arterial smooth muscle cells

Pengmei Guo, Yu Liu, Xiaojia Xu, Guijin Ma, Xiaomin Hou, Yanying Fan, Mingsheng ZhangPMID: 34243598 DOI: 10.1016/j.biopha.2021.111615

Abstract

Severe acidosis deteriorates cardiac injury. Rat coronary arteries (RCAs) are unusually hypercontractive to extracellular (o) acidosis (EA). TMEM16A-encoded anoctamin 1 (ANO1), a Ca-activated chloride channel (CaCC), plays an important role in regulating coronary arterial tension.

We tested the possibility that the activation of CaCCs in the arterial smooth muscle cell (ASMC) contributes to EA-induced RCA constriction.

ANO1 expression was detected with immunofluorescence staining and Western blot. TMEM16A mRNA was assessed with quantitative Real-Time PCR. Cl

currents and membrane potentials were quantified with a patch clamp. The vascular tension was recorded with a myograph. Intracellular (i) level of Cl

and Ca

was measured with fluorescent molecular probes.

ANO1 was expressed in all tested arterial myocytes, but was much more abundant in RCA ASMCs as compared with ASMCs isolated from rat cerebral basilar, intrarenal and mesenteric arteries. EA reduced [Cl

]

levels, augmented CaCC currents exclusively in RCA ASMCs and depolarized RCA ASMCs to a greater extent. Cl

deprivation, which depleted [Cl

]

by incubating the arteries or their ASMCs in Cl

-free bath solution, decreased EA-induced [Cl

]

reduction, diminished EA-induced CaCC augmentation and time-dependently depressed EA-induced RCA constriction. Inhibitor studies showed that these EA-induced effects including RCA constriction, CaCC current augmentation, [Cl

]

reduction and/or [Ca

]

elevation were depressed by various Cl

channel blockers, [Ca

]

release inhibitors and L-type voltage-gated Ca

channel inhibitor nifedipine. ANO1 antibody attenuated all observed changes induced by EA in RCA ASMCs.

The greater activity of RCA ASMC CaCCs complicated with an enhanced Ca

mobilization from both [Ca

]

release and [Ca

]

influx plays a pivotal role in the distinctive hypercontractility of RCAs to acidosis. Translation of these findings to human beings may lead to a new conception in our understanding and treating cardiac complications in severe acidosis.

Development and validation of dual-cardiotoxicity evaluation method based on analysis of field potential and contractile force of human iPSC-derived cardiomyocytes / multielectrode assay platform

Seul-Gi Lee, Jin Kim, Min-Seok Oh, Bokyeong Ryu, Kyu-Ree Kang, Jieun Baek, Jin-Moo Lee, Sun-Ok Choi, C-Yoon Kim, Hyung Min ChungPMID: 33813278 DOI: 10.1016/j.bbrc.2021.03.039

Abstract

A recent in vitro cardiovascular safety pharmacology test uses cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs) to overcome the limitations of the classical test systems, such as species differences and local channel analysis. The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a new proarrhythmia screening paradigm proposed by a CiPA steering expert group, which essentially requires iPSCs derived cardiomyocyte-based electrophysiological evaluation technology. Moreover, the measurement of the contractile force is also emerging as an important parameter to recapitulate non-proarrhythmic cardiotoxicity. Therefore, we constructed an multielectrode assay (MEA) evaluation method that can measure the electrophysiological changes with 6 reference drugs in hiPSC-derived cardiomyocytes. Subsequently, it was confirmed that the electrophysiological were changed in accordance with the mechanism of action of the drugs. Furthermore, based on the multi-probe impedance, we confirmed the decrease in contractile force due to treatment with drugs, and developed a platform to evaluate cardiotoxicity according to drugs along with field potential changes. Our excitation-contraction coupling cardiotoxicity assessment is considered to be more supportive in cardiac safety studies on pharmacologic sensitivity by complementing each assessment parameter.Effects of the valsartan/amlodipine combination and nifedipine gastrointestinal therapeutic system monotherapy on brachial pulse pressure and radial augmentation index in hypertensive patients

Shao-Kun Xu, Wei-Fang Zeng, Yan Li, Liang-Long Chen, Jian-Hong Xie, Ji-Guang WangPMID: 33734121 DOI: 10.1097/MBP.0000000000000527

Abstract

In a substudy of a randomized controlled trial, we investigated the effects of the valsartan/amlodipine single-pill combination and nifedipine gastrointestinal therapeutic system (GITS) monotherapy on brachial pulse pressure (bPP) and radial augmentation index (rAI) in patients with previously uncontrolled hypertension.We performed measurements of clinic blood pressure (BP) and pulse rate and rAI (n = 63) and ambulatory BP monitoring (n = 42) at baseline and 12-week of follow-up. Analysis of covariance was performed to calculate the least square mean change from baseline and between-group differences [95% confidence interval (CI)]. Correlation analysis was performed to study the interrelationship between the changes in bPP and rAI and in pulse rate.

After 12-week treatment, clinic and ambulatory SBP/DBP and pulse rate were not differently changed between the valsartan/amlodipine (n = 29) and nifedipine GITS groups (n = 34, P ≥ 0.06) except daytime SBP (P = 0.01). The reductions in 24-h and daytime ambulatory bPP were significantly greater in the former than the latter group (P ≤ 0.04). rAI increased slightly by 3.5% (P = 0.20) and 5.2% (P = 0.06) in the valsartan/amlodipine and nifedipine groups, respectively, with a between-group difference of -1.7% (95% CI -9.6 to 6.1%, P = 0.66). In the two groups combined, the changes in clinic and ambulatory bPP were not or weakly associated with that in clinic or ambulatory pulse rate (r = -0.14 to 0.36, P = 0.02-0.95), while the changes in rAI were more strongly or significantly associated with that in clinic or ambulatory pulse rate (r = -0.39 to -0.23, P = 0.02-0.16).

Antihypertensive drug-induced changes in rAI but not bPP were dependent on pulse rate.

Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats

Angela Bischoff, Martina Stickan-Verfürth, Martin C MichelPMID: 34361613 DOI: 10.3390/molecules26154460

Abstract

Neuropeptide Y (NPY) acts via multiple receptor subtypes termed Y, Y

and Y

. While Y

receptor-mediated effects, e.g., in the vasculature, are often sensitive to inhibitors of L-type Ca

channels such as nifedipine, little is known about the role of such channels in Y

-mediated effects such as diuresis and natriuresis. Therefore, we explored whether nifedipine affects NPY-induced diuresis and natriuresis. After pre-treatment with nifedipine or vehicle, anesthetized rats received infusions or bolus injections of NPY. Infusion NPY (1 µg/kg/min) increased diuresis and natriuresis, and this was attenuated by intraperitoneal injection of nifedipine (3 µg/kg). Concomitant decreases in heart rate and reductions of renal blood flow were not attenuated by nifedipine. Bolus injections of NPY (0.3, 1, 3, 10 and 30 μg/kg) dose-dependently increased mean arterial pressure and renovascular vascular resistance; only the higher dose of nifedipine (100 μg/kg/min i.v.) moderately inhibited these effects. We conclude that Y

-mediated diuresis and natriuresis are more sensitive to inhibition by nifedipine than Y

-mediated renovascular effects. Whether this reflects a general sensitivity of Y

receptor-mediated responses or is specific for diuresis and natriuresis remains to be investigated.

Preparation and Drug Release Behavior of Nifedipine-Loaded Poly(lactic acid)/Polyethylene Glycol Microcapsules

Heeseok Jeong, Hyunju Lim, Deuk Yong Lee, Yo-Seung Song, Bae-Yeon KimPMID: 33715683 DOI: 10.1166/jnn.2021.19168

Abstract

Nifedipine (NF)-loaded poly(lactic acid) (PLA) and PLA/polyethylene glycol (PLA/PEG) microcapsules are synthesized using a high-speed agitator and a syringe pump with an oil-in-water emulsion-solvent evaporation technique to evaluate the effect of PLA/PEG ratio on morphology and drug release behavior of the capsules. Fourier transform infrared spectroscopy (FT-IR), differential scanning calorimeter (DSC), and X-ray diffraction (XRD) results indicate that PEG reacts successfully with PLA due to the ether bond between PEG and PLA. The drug release rate of PLA and PLA/PEG capsules increases dramatically from 0 to 5 min and then reaches a plateau within 15 to 20 min. Due to the high specific surface area, the amount of NF released is raised by reducing the PLA concentration from 5 wt% to 2 wt%. Unlike PLA capsules, the drug release rate of PLA/PEG capsules increases due to the size effect by varying the PLA/PEG ratio from 10/0 to 6/4. Larger PLA/PEG capsules are attributed to higher amounts of encapsulated NF. The capsules show no evidence of cytotoxicity, suggesting that the PLA and PLA/PEG drug carriers are clinically safe.Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids

Martin Kondža, Mirza Bojić, Ivona Tomić, Željan Maleš, Valentina Rezić, Ivan ĆavarPMID: 34069400 DOI: 10.3390/molecules26103018

Abstract

Acacetin, apigenin, chrysin, and pinocembrin are flavonoid aglycones found in foods such as parsley, honey, celery, and chamomile tea. Flavonoids can act as substrates and inhibitors of the CYP3A4 enzyme, a heme containing enzyme responsible for the metabolism of one third of drugs on the market. The aim of this study was to investigate the inhibitory effect of selected flavonoids on the CYP3A4 enzyme, the kinetics of inhibition, the possible covalent binding of the inhibitor to the enzyme, and whether flavonoids can act as pseudo-irreversible inhibitors. For the determination of inhibition kinetics, nifedipine oxidation was used as a marker reaction. A hemochromopyridine test was used to assess the possible covalent binding to the heme, and incubation with dialysis was used in order to assess the reversibility of the inhibition. All the tested flavonoids inhibited the CYP3A4 enzyme activity. Chrysin was the most potent inhibitor:= 2.5 ± 0.6 µM,

= 2.4 ± 1.0 µM,

= 0.07 ± 0.01 min

,

/

= 0.03 min

µM

. Chrysin caused the highest reduction of heme (94.5 ± 0.5% residual concentration). None of the tested flavonoids showed pseudo-irreversible inhibition. Although the inactivation of the CYP3A4 enzyme is caused by interaction with heme, inhibitor-heme adducts could not be trapped. These results indicate that flavonoids have the potential to inhibit the CYP3A4 enzyme and interact with other drugs and medications. However, possible food-drug interactions have to be assessed clinically.

Effectiveness and Tolerability of Nifedipine GITS in Patients with Chronic Kidney Disease and Uncontrolled Hypertension: A Prospective, Multicenter, Observational Study (ADRENAL)

Rong Lv, Jianghua Chen, Huamin Wang, Jijun Wang, Hong Cheng, Rong Li, Wei Li, Tao Zhang, Lixin Wei, Qinkai Chen, Jian Huang, Feng Yu, Shizhong Shen, Henglan Wu, Cuihong Liu, Fuyuan Hong, Jie Liu, Xiaoru Zhang, Hua Xiao, Wenbin SongPMID: 34331258 DOI: 10.1007/s12325-021-01850-3

Abstract

Achieving target blood pressure (BP) goals in patients with chronic kidney disease (CKD) and uncontrolled hypertension is a challenge. Various studies have shown the efficacy of nifedipine gastrointestinal therapeutic system (GITS) 60 mg in patients with hypertension. However, there is a paucity of clinical studies in patients with CKD. Hence, we conducted this study to evaluate the effectiveness and tolerability of nifedipine GITS 60 mg in Chinese patients with CKD and uncontrolled hypertension in real-world clinical settings.In a prospective, multicenter, observational study, Chinese patients with CKD and uncontrolled hypertension were given nifedipine GITS 60 mg with a primary endpoint of change in office systolic BP (SBP) at 12 weeks. The secondary endpoints included changes at 12 weeks in office diastolic BP (DBP), office SBP and DBP in SBP subgroups (140-160 mmHg and ≥ 160 mmHg) and CKD stages subgroups, SBP and DBP control rate, and the adverse events (AEs). Statistical analysis was performed using SAS

version 9.4.

In total, 871 and 622 patients were included in the safety analysis set and efficacy analysis set respectively. The mean office SBP and DBP at baseline were 162.9 and 97.3 mmHg, respectively. At week 12, the mean change in SBP was - 24.0 mmHg (95% confidence interval [CI] - 25.32, - 22.65 mmHg); after missing data were accounted for, it was - 23.9 mmHg (95% CI - 25.25, - 22.60 mmHg). Marked decreases in DBP, and office SBP and DBP in baseline SBP subgroups as well as CKD stages were observed at week 12. The BP control rate at week 12 was 50.0%. Twenty-three (2.6%) patients reported at least one drug-related AEs. No event of hypotension or death occurred during the study.

Nifedipine GITS 60 mg showed effectiveness and tolerability in reducing office SBP and DBP in Chinese patients with CKD and uncontrolled hypertension.

ClinicalTrials.gov identifier

.

A comparative study of transdermal nitroglycerine patch and oral nifedipine in preterm labor

Prabhleen Kaur, Anita Madan, Sujata SharmaPMID: 33727509 DOI: 10.4103/aam.aam_11_20

Abstract

Currently, the main goal for the use of tocolytic therapy is to delay the birth so as to allow the use of corticosteroids for accelerating fetal lung maturity and maternal transfer to a tertiary care center and thereby reducing neonatal morbidity and mortality.The aims amd objectives were to compare the safety and efficacy of transdermal nitroglycerine patch with oral nifedipine as a tocolytic agent to arrest preterm labor and prevent preterm birth.

Based on the selection criteria, 50 patients were selected randomly in Group A and Group B. Group A women were given transdermal nitroglycerin patch, which delivered 10 mg Nitroglycerin (NTG) over 24 h and it was applied to the woman's abdomen followed by another patch of 10 mg after 1 h if contractions persisted. After 24 h, it was replaced by a fresh patch. Group B women were given an oral loading dose of nifedipine 20 mg followed by a similar dose if contractions persisted after 1 h. A maintenance dose of 10 mg thrice daily was given if contractions were suppressed. Patients were monitored from the time of admission to the time of discharge.

The mean duration of prolongation of pregnancy in Group B (3.68 ± 1.91 days) was significantly more than Group A (2.78 ± 1.39 days). Headache was seen significantly more in Group A (42%) than group B (6%). Tachycardia, hypotension, and palpitation showed no statistically significant difference between them. There was no statistically significant difference in the birth weight of the babies in both the groups.

Nifedipine is a safe and effective drug in prolonging preterm labor and has minimal maternal and neonatal side effects.